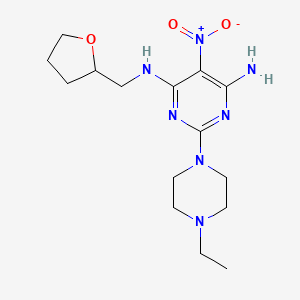
2-(4-ethylpiperazin-1-yl)-5-nitro-N-(tetrahydrofuran-2-ylmethyl)pyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylpiperazin-1-yl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-4,6-diamine is a heterocyclic compound that features a pyrimidine core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-4,6-diamine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Nitro Group: Nitration of the pyrimidine ring is achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Substitution with Piperazine: The ethylpiperazine moiety is introduced via a nucleophilic substitution reaction, where the piperazine displaces a leaving group on the pyrimidine ring.
Attachment of the Oxolane Group: The oxolane group is attached through an alkylation reaction, where the oxolane derivative reacts with the pyrimidine core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-Ethylpiperazin-1-yl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-4,6-diamine undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The piperazine and oxolane groups can participate in substitution reactions, where they are replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles, often under basic conditions.
Oxidation: Potassium permanganate, often in an aqueous medium.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted pyrimidine derivatives.
Oxidation: Formation of oxidized piperazine derivatives.
科学的研究の応用
2-(4-Ethylpiperazin-1-yl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand the interaction of pyrimidine derivatives with enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular processes and pathways involving pyrimidine derivatives.
Industrial Applications: Utilized in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
作用機序
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound can bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: It may intercalate into DNA, disrupting replication and transcription processes.
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-(1-Piperazinyl)-4,6-dichloropyrimidine: Exhibits antimicrobial activity.
5-(1-(4-Chlorophenyl)-2-phenylethyl)-2,4,6-trichloropyrimidine: Active against bacterial flora.
Uniqueness
2-(4-Ethylpiperazin-1-yl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-4,6-diamine is unique due to its combination of a nitro group, an ethylpiperazine moiety, and an oxolane group, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities.
特性
分子式 |
C15H25N7O3 |
|---|---|
分子量 |
351.40 g/mol |
IUPAC名 |
2-(4-ethylpiperazin-1-yl)-5-nitro-4-N-(oxolan-2-ylmethyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H25N7O3/c1-2-20-5-7-21(8-6-20)15-18-13(16)12(22(23)24)14(19-15)17-10-11-4-3-9-25-11/h11H,2-10H2,1H3,(H3,16,17,18,19) |
InChIキー |
UNKDPSPIXUZAGR-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=N2)NCC3CCCO3)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


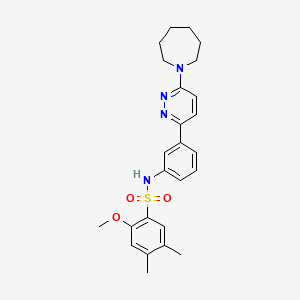
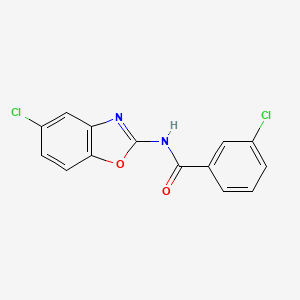
![4-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11260200.png)
![7-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260208.png)
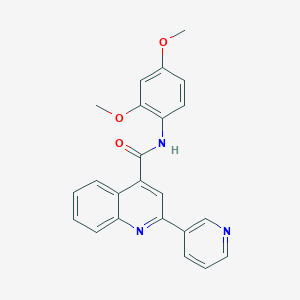

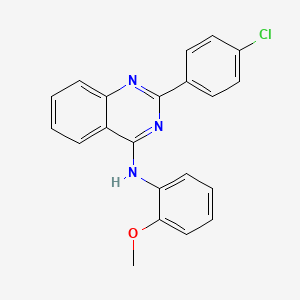
![N-(3,4-dimethoxyphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11260223.png)
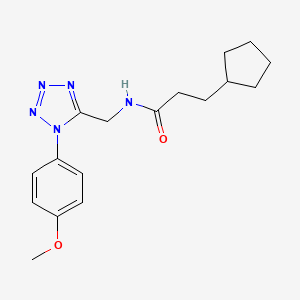
![N-(2,3-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260239.png)
![N4-cyclohexyl-N2-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B11260246.png)

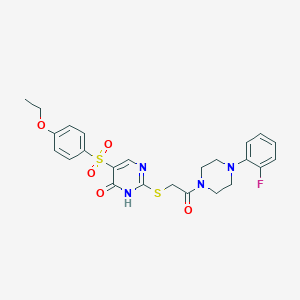
![N-(3,5-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11260276.png)
